molecular formula C13H16N2 B6155774 4-(4-tert-butylphenyl)-1H-imidazole CAS No. 104672-21-1

4-(4-tert-butylphenyl)-1H-imidazole

Cat. No.: B6155774
CAS No.: 104672-21-1
M. Wt: 200.3
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Description

4-(4-tert-Butylphenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of the tert-butylphenyl group at the 4-position of the imidazole ring imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-butylphenyl)-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-tert-butylbenzaldehyde with glyoxal and ammonia or an amine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazole ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-Butylphenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Halogenated, alkylated, or acylated derivatives of the original compound.

Scientific Research Applications

4-(4-tert-Butylphenyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(4-tert-butylphenyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways. The tert-butylphenyl group can influence the compound’s lipophilicity and membrane permeability, impacting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylphenol
  • 4-tert-Butylbenzaldehyde
  • 4-tert-Butylphenylacetylene

Uniqueness

4-(4-tert-Butylphenyl)-1H-imidazole is unique due to the presence of both the imidazole ring and the tert-butylphenyl group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The imidazole ring provides a site for coordination with metal ions, while the tert-butylphenyl group enhances the compound’s stability and lipophilicity.

Properties

CAS No.

104672-21-1

Molecular Formula

C13H16N2

Molecular Weight

200.3

Purity

95

Origin of Product

United States

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